![molecular formula C18H14ClFN4O4 B602068 4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]- CAS No. 402855-07-6](/img/structure/B602068.png)
4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-
Übersicht
Beschreibung
This compound is a type of anilinoquinazoline . It is also known as 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro . The systematic name of this compound is 4-quinazolinamine, n-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)oxidoimino)methyl)-2-furanyl) .
Synthesis Analysis
The synthesis of this compound involves a three-step process from readily available starting materials . The protocol is based on the synthesis, isolation, and characterization of novel intermediates and their application in the alkylation step for the synthesis of the compound . The crude compound was crystallized using isopropanol .Molecular Structure Analysis
The molecular formula of this compound is C14H7ClF2N4O2 . It has a relative molecular mass of 336.68 . The structure of this compound includes a quinazoline core, which is a bicyclic system, containing two nitrogen atoms at positions 1 and 3 of the second ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The crude compound was dissolved in isopropanol, heated up to reflux to achieve a clear solution, and then filtered .Physical And Chemical Properties Analysis
The compound is a white-colored powder . It has pKas of 5.4 and 7.2, and therefore ionizes progressively in solution as the pH falls . It is sparingly soluble at pH 1, but is practically insoluble above pH 7, with the solubility dropping sharply between pH 4 and pH 6 .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Optimization
- A study by Kumar et al. (2019) discussed the optimized synthesis process for Afatinib Dimaleate, a derivative of 4-Quinazolinamine, highlighting a controlled and robust method leading to improved yield and quality. This process involved nitro-reduction, amidation, and salification, demonstrating the compound's potential for large-scale pharmaceutical manufacturing (Kumar et al., 2019).
Biological Activity in Medicine
- Ouyang et al. (2016) synthesized a compound related to 4-Quinazolinamine, showcasing its potential biological activities in medicine. This study emphasized the importance of such compounds as intermediates in the synthesis of biologically active molecules (Ouyang et al., 2016).
Targeted Drug Development
- The research by Solca et al. (2012) on Afatinib, a derivative of 4-Quinazolinamine, highlighted its use in targeting ErbB family receptors in cancer therapy. This study showcased the compound's ability to irreversibly block receptor activity, providing a basis for its use in treating epithelial cancers (Solca et al., 2012).
Radiopharmaceutical Applications
- A study by Fernandes et al. (2008) explored the use of quinazoline derivatives, including 4-Quinazolinamine, in developing radiopharmaceuticals for imaging epidermal growth factor receptors (EGFR-TK). This research demonstrates the potential of these compounds in diagnostic imaging for cancer (Fernandes et al., 2008).
Pharmacological Studies
- The paper by Pariser et al. (2008) discussed the identification of allosteric modulators of the dopamine transporter, derived from 4-Quinazolinamine. This research contributes to the understanding of the compound's role in neurotransmitter regulation (Pariser et al., 2008).
Wirkmechanismus
While the exact mechanism of action of this specific compound is not fully characterized, compounds of similar structure, such as gefitinib, are known to inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitro-7-[(3R)-oxolan-3-yl]oxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c19-13-5-10(1-2-14(13)20)23-18-12-6-16(24(25)26)17(7-15(12)21-9-22-18)28-11-3-4-27-8-11/h1-2,5-7,9,11H,3-4,8H2,(H,21,22,23)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZURVGMXJLSO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





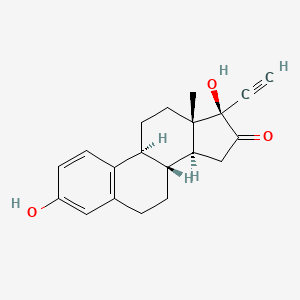
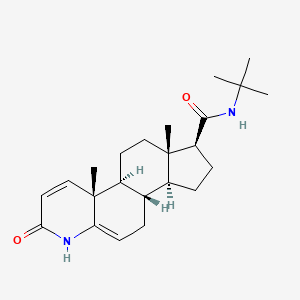
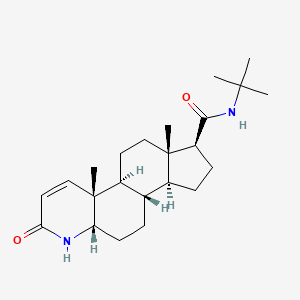
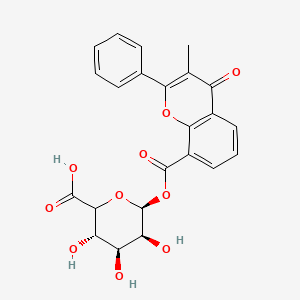
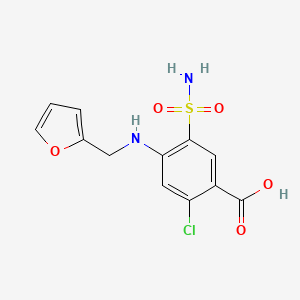

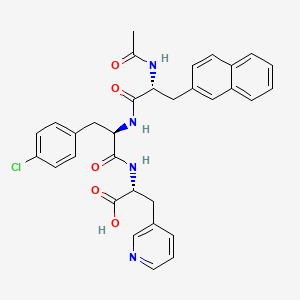
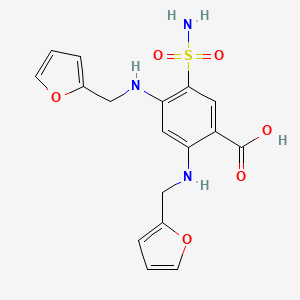
![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)